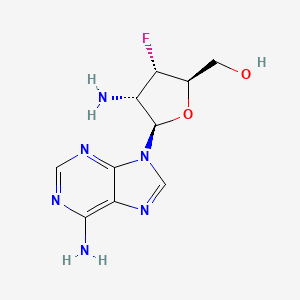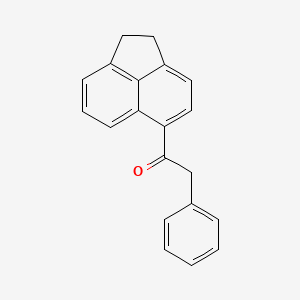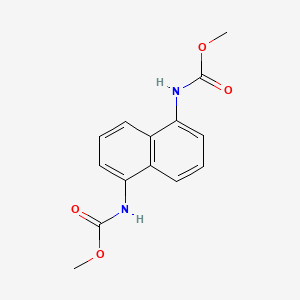
N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(1,5-Naphthalendiyl)bis(methylcarbamát) ist eine organische Verbindung mit der Summenformel C14H14N2O4. Es ist ein Derivat von Naphthalin, mit zwei Methylcarbamátgruppen, die an den Positionen 1 und 5 des Naphthalinrings gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
N,N'-(1,5-Naphthalendiyl)bis(methylcarbamát) kann durch die Reaktion von 1,5-Naphthalin-diisocyanat mit Methanol synthetisiert werden. Die Reaktion verläuft typischerweise unter milden Bedingungen, wobei das Diisocyanat mit Methanol reagiert, um die entsprechenden Methylcarbamátgruppen zu bilden.
Industrielle Produktionsmethoden
Chemische Reaktionsanalyse
Reaktionstypen
N,N'-(1,5-Naphthalendiyl)bis(methylcarbamát) kann verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um 1,5-Naphthalindiamin und Methanol zu ergeben.
Oxidation: Oxidative Bedingungen können zur Bildung von Naphthalinderivaten mit verschiedenen funktionellen Gruppen führen.
Substitution: Die Methylcarbamátgruppen können unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische wässrige Lösungen.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Substitution: Nukleophile wie Amine oder Alkohole.
Hauptprodukte, die gebildet werden
Hydrolyse: 1,5-Naphthalindiamin und Methanol.
Oxidation: Verschiedene oxidierte Naphthalinderivate.
Substitution: Naphthalinderivate mit substituierten Carbamátgruppen.
Wissenschaftliche Forschungsanwendungen
N,N'-(1,5-Naphthalendiyl)bis(methylcarbamát) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als pharmakologisches Mittel untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N,N'-(1,5-Naphthalendiyl)bis(methylcarbamát) hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zu einer Modulation biochemischer Pfade führt. Die genauen molekularen Ziele und beteiligten Pfade müssten durch experimentelle Studien weiter untersucht werden.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1,5-naphthalenediamine and methanol.
Oxidation: Oxidative conditions can lead to the formation of naphthalene derivatives with different functional groups.
Substitution: The methyl carbamate groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 1,5-Naphthalenediamine and methanol.
Oxidation: Various oxidized naphthalene derivatives.
Substitution: Naphthalene derivatives with substituted carbamate groups.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N'-(1,4-Naphthalendiyl)bis(methylcarbamát): Ähnliche Struktur, aber mit Carbamátgruppen an den Positionen 1 und 4.
N,N'-(1,8-Naphthalendiyl)bis(methylcarbamát): Ähnliche Struktur, aber mit Carbamátgruppen an den Positionen 1 und 8.
Eigenschaften
CAS-Nummer |
63896-10-6 |
|---|---|
Molekularformel |
C14H14N2O4 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
methyl N-[5-(methoxycarbonylamino)naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C14H14N2O4/c1-19-13(17)15-11-7-3-6-10-9(11)5-4-8-12(10)16-14(18)20-2/h3-8H,1-2H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
DIDUBGFFSUEEGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849632.png)

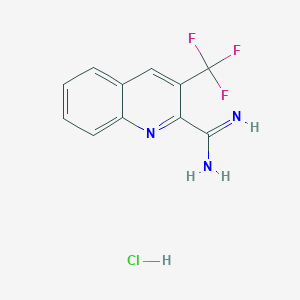
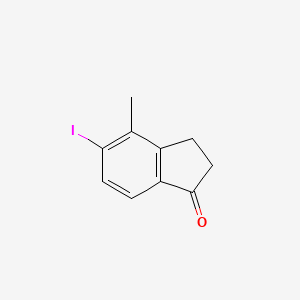
![4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B11849666.png)
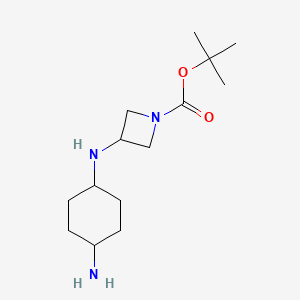
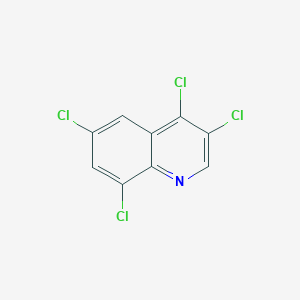

![N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11849681.png)

![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)
